5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride

Description

Properties

IUPAC Name |

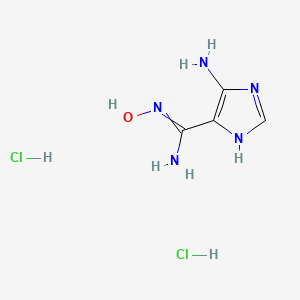

4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-3-2(4(6)9-10)7-1-8-3;;/h1,10H,5H2,(H2,6,9)(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUHBIHWGRRJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=NO)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65456-71-5 | |

| Record name | 5-4-Aminoimidazole-4-5-carboxamidoximedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminoimidazole derivatives can be reacted with carboxamides in the presence of catalysts to form the desired compound. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Role in Metabolism and Energy Regulation

AICAR is recognized for its ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, making AICAR a candidate for treating metabolic disorders such as Type II diabetes mellitus. Studies have shown that AICAR treatment can restore glucose homeostasis in insulin-resistant models, particularly in ob/ob mice, by normalizing glucose concentrations and improving insulin sensitivity .

1.2. Potential in Cancer Therapy

Research indicates that AICAR may inhibit cancer cell proliferation by inducing autophagy and apoptosis through AMPK activation. It has been studied for its effects on various cancer types, including breast and prostate cancer, where it may enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment .

Clinical Research Applications

2.1. Juvenile Idiopathic Arthritis (JIA)

Recent studies have identified genetic variants associated with the response to methotrexate therapy in children with JIA that involve AICAR metabolism. Variants in the gene encoding for AICAR transformylase (ATIC) have been linked to improved clinical outcomes, suggesting that AICAR may play a role in personalizing treatment strategies for JIA patients .

2.2. Cardiovascular Health

AICAR has been investigated for its cardioprotective properties, particularly in conditions like ischemia-reperfusion injury. Its ability to enhance mitochondrial biogenesis and improve metabolic flexibility suggests that it could be beneficial in preventing heart failure and other cardiovascular diseases .

Mechanistic Insights

3.1. Biochemical Pathways

AICAR is involved in purine metabolism and acts as a precursor to adenine nucleotides. Its conversion into ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) mimics AMP, thus activating AMPK even under low energy conditions . This mechanism underlies many of its physiological effects.

| Pathway | Effect of AICAR |

|---|---|

| AMPK Activation | Enhances glucose uptake and fatty acid oxidation |

| Autophagy Induction | Promotes cell survival under stress |

| Mitochondrial Biogenesis | Improves energy metabolism |

Case Studies

4.1. Diabetes Management

In a controlled study involving ob/ob mice, AICAR administration led to significant improvements in glucose tolerance and insulin sensitivity after one week of treatment. The study highlighted the compound's potential as a therapeutic agent for managing Type II diabetes .

4.2. Cancer Treatment Synergy

In vitro studies have demonstrated that combining AICAR with standard chemotherapy agents can enhance the apoptotic response in cancer cells, suggesting a synergistic effect that warrants further investigation in clinical settings .

Mechanism of Action

The mechanism by which 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Carboxamides and Derivatives

5-Amino-1H-imidazole-4-carboxamide (AIC) and Its Hydrochloride Salt (CAS 72-40-2)

- Structure : AIC lacks the N-hydroxycarboximidamide group, instead featuring a primary carboxamide.

- Role: AIC is a well-known intermediate in purine synthesis and a metabolite of TMZ.

- Solubility: AIC hydrochloride (CAS 72-40-2) has higher aqueous solubility (1.2 g/mL) compared to the dihydrochloride form of 5(4)-aminoimidazole-4(5)-carboxamidoxime (~0.8 g/mL) due to reduced steric hindrance .

Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)

- Structure : Substitutes the carboxamidoxime group with an ethyl ester.

- Reactivity : The ester group renders it more lipophilic, making it suitable for prodrug synthesis. However, it lacks the nucleophilic oxime nitrogen, limiting its ability to form coordination complexes .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Carboximidamide Derivatives

The target compound shares functional group similarities with pyrazole carboximidamides studied in Molecules (2014) . Key comparisons include:

| Compound | Substituent(s) | Molecular Weight (g/mol) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 5(4)-Aminoimidazole-4(5)-carboxamidoxime | NH₂, N-hydroxycarboximidamide | 214.05 | Not reported |

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | Phenyl groups | 265.31 | 12.3 (Anticancer) |

| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 3-Nitrophenyl | 310.33 | 8.7 (Antimicrobial) |

Key Findings :

- Pyrazole carboximidamides with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial and anticancer activity compared to the target compound, likely due to improved membrane permeability .

- The dihydrochloride salt form of 5(4)-aminoimidazole-4(5)-carboxamidoxime improves stability but may reduce bioavailability compared to neutral carboximidamides .

Metabolically Related Compounds

MTIC (5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide)

- Role : MTIC is the active metabolite of TMZ, generating DNA alkylation at guanine residues.

- Comparison: While MTIC and the target compound share the imidazole-carboxamide core, MTIC’s triazene group enables alkylation, whereas the carboxamidoxime group in 5(4)-aminoimidazole-4(5)-carboxamidoxime dihydrochloride may act as a chelating agent or nitric oxide donor .

Biological Activity

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride, also known as AICAR, is a compound with significant biological activity, particularly in metabolic regulation and potential therapeutic applications. This article synthesizes diverse research findings on its biological activity, including its effects on glucose metabolism, differentiation in leukemia cells, and antimicrobial properties.

1. Metabolic Regulation

Glucose Homeostasis:

Research indicates that AICAR plays a crucial role in regulating glucose metabolism by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. A study involving ob/ob mice demonstrated that AICAR administration significantly normalized blood glucose levels and improved glucose tolerance. Specifically, the treatment increased GLUT4 and hexokinase II protein expression in skeletal muscle, enhancing glucose uptake and utilization .

Table 1: Effects of AICAR on Glucose Metabolism in Mice

| Parameter | Control Group | AICAR Treatment (1 mg/g) |

|---|---|---|

| Blood Glucose Levels (mg/dL) | Elevated | Normalized |

| GLUT4 Expression | Low | Increased |

| Hexokinase II Expression | Low | Increased |

| Liver Glycogen Content | Low | Increased |

2. Differentiation in Leukemia Cells

AICAR has been shown to induce differentiation in primary acute myeloid leukemia (AML) blasts. In a study involving bone marrow samples from AML patients, AICAR treatment resulted in significant differentiation of resistant leukemia cells. This effect was correlated with the downregulation of pyrimidine metabolism pathways and upregulation of hematopoietic lineage genes, suggesting that AICAR may be a promising candidate for differentiation therapy in non-APL AML .

Table 2: AICAR Effects on AML Cell Differentiation

| Treatment | Cell Viability (%) | Differentiation Induction (%) |

|---|---|---|

| Control | 85 ± 5 | 10 ± 2 |

| AICAR | 65 ± 7 | 45 ± 5 |

| DHODH Inhibitor | 70 ± 6 | 30 ± 4 |

3. Antimicrobial Activity

The antimicrobial properties of AICAR derivatives have also been explored. A study synthesized various 5-aminoimidazole-4-carboxamidrazones and tested their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. While some compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli, all tested derivatives showed promising antifungal activity against Candida species .

Table 3: Antimicrobial Activity of AICAR Derivatives

| Compound | S. aureus (Zone of Inhibition) | E. coli (Zone of Inhibition) | Candida spp. (Zone of Inhibition) |

|---|---|---|---|

| Compound A | 15 mm | 12 mm | 20 mm |

| Compound B | 10 mm | No activity | 25 mm |

| Compound C | No activity | No activity | 30 mm |

4. Therapeutic Applications in Ocular Conditions

AICAR's potential therapeutic use extends to ocular health, particularly in treating dry eye disease. In a mouse model, topical application of AICAR significantly improved clinical signs associated with experimental dry eye, such as tear volume and corneal staining scores. The treatment also reduced inflammatory markers in the conjunctiva, indicating its potential as an anti-inflammatory agent for ocular applications .

Table 4: Clinical Parameters Improvement with AICAR Treatment

| Parameter | Control Group | AICAR Treatment (0.01%) |

|---|---|---|

| Tear Volume (µL) | Low | Significantly Increased |

| Corneal Staining Score | High | Significantly Decreased |

| IL-1β Levels | Elevated | Significantly Decreased |

Q & A

Q. What mechanistic insights can be gained from studying enzyme-inhibitor interactions with this compound?

- Methodological Answer : Employ surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics with AIR synthetase. Mutagenesis studies (e.g., alanine scanning) can identify critical residues in enzyme active sites. emphasizes the use of stopped-flow kinetics to monitor ATP hydrolysis during AIR synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.